molecular formula C15H13N B8066256 2-Biphenyl-2-yl-propionitrile

2-Biphenyl-2-yl-propionitrile

Cat. No.: B8066256
M. Wt: 207.27 g/mol
InChI Key: URJIMSMUIDZLTA-UHFFFAOYSA-N
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Description

2-Biphenyl-2-yl-propionitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a phenyl group substituted at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Biphenyl-2-yl-propionitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of nitriles often involves the ammoxidation of alkanes or the dehydration of amides. These methods are scalable and efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Biphenyl-2-yl-propionitrile undergoes several types of chemical reactions:

Common Reagents and Conditions

    Hydrolysis: Typically involves acids like hydrochloric acid or bases like sodium hydroxide.

    Reduction: Commonly uses lithium aluminum hydride or diisobutylaluminum hydride.

    Addition Reactions: Utilizes Grignard reagents such as phenylmagnesium bromide.

Major Products

    Hydrolysis: Produces carboxylic acids.

    Reduction: Yields primary amines.

    Addition Reactions: Forms ketones.

Properties

IUPAC Name

2-(2-phenylphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-12(11-16)14-9-5-6-10-15(14)13-7-3-2-4-8-13/h2-10,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJIMSMUIDZLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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